molecular formula C9H9BrF3NO B1403190 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine CAS No. 1334607-80-5

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1403190
CAS No.: 1334607-80-5
M. Wt: 284.07 g/mol
InChI Key: ZTMMTWIFRLZUDM-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H9BrF3NO It is a derivative of pyridine, characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Bromination: The pyridine derivative undergoes bromination to introduce the bromine atom at the desired position.

    Isopropoxylation: The brominated intermediate is then subjected to isopropoxylation to attach the isopropoxy group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced through a trifluoromethylation reaction.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, influencing various biochemical pathways. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Lacks the isopropoxy group, making it less versatile in certain reactions.

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    5-Bromo-2-isopropoxy-3-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, altering its chemical properties.

Uniqueness

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, isopropoxy, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-propan-2-yloxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMMTWIFRLZUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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